N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzenesulfonohydrazide
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Overview
Description
N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzenesulfonohydrazide, also known as MNNG, is a chemical compound that has been widely used in scientific research due to its ability to induce DNA damage and mutations.
Mechanism of Action
N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzenesulfonohydrazide induces DNA damage by alkylating the guanine base in DNA. The alkylation of guanine results in the formation of O6-methylguanine, which can mispair with thymine during DNA replication. This mispairing can lead to mutations and ultimately, cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzenesulfonohydrazide are primarily related to its ability to induce DNA damage and mutations. N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzenesulfonohydrazide has been shown to cause chromosomal aberrations, DNA strand breaks, and gene mutations. It has also been shown to inhibit DNA synthesis and induce apoptosis in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzenesulfonohydrazide in lab experiments is its ability to induce DNA damage and mutations in a controlled and reproducible manner. This allows researchers to study the effects of DNA damage on various cellular processes. However, one limitation of using N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzenesulfonohydrazide is its toxicity, which can limit its use in certain experimental systems.
Future Directions
There are several future directions for research on N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzenesulfonohydrazide. One area of interest is the development of novel therapies that can target cells with DNA damage induced by N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzenesulfonohydrazide. Another area of interest is the investigation of the role of N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzenesulfonohydrazide-induced DNA damage in aging and age-related diseases. Additionally, further studies are needed to fully understand the mechanisms of N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzenesulfonohydrazide-induced mutagenesis and carcinogenesis.
Synthesis Methods
N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzenesulfonohydrazide can be synthesized by the reaction of 4-nitrobenzenesulfonyl chloride with 3-methoxy-4-hydroxybenzaldehyde and hydrazine hydrate. The resulting compound is a yellow crystalline solid with a melting point of 223-225°C.
Scientific Research Applications
N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzenesulfonohydrazide has been widely used in scientific research as a mutagenic agent to induce DNA damage and mutations. It has been used in various studies to investigate the mechanisms of DNA repair, mutagenesis, and carcinogenesis. N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzenesulfonohydrazide has also been used to study the effects of DNA damage on cell cycle progression, apoptosis, and gene expression.
properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6S/c1-23-14-8-10(2-7-13(14)18)9-15-16-24(21,22)12-5-3-11(4-6-12)17(19)20/h2-9,16,18H,1H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWMCYKLZBRQEU-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-nitrobenzenesulfonohydrazide |
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